

Using 2-(4-Methoxy-phenoxy)-propylamine, HCl in drug discovery

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Compound of Interest

Compound Name:	2-(4-Methoxy-phenoxy)-propylamine, HCl
CAS No.:	1352305-22-6
Cat. No.:	B2902091

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Executive Summary

2-(4-Methoxy-phenoxy)-propylamine, HCl (CAS 1352305-22-6) represents a "privileged scaffold" in medicinal chemistry, structurally distinct yet functionally homologous to established ion channel blockers (e.g., Mexiletine) and

-adrenergic antagonists (e.g., Tamsulosin).[1] Its core architecture—a lipophilic phenoxy ether linked to a primary amine via a branched alkyl chain—provides a versatile handle for tuning physicochemical properties (LogD, pKa) and engaging specific G-Protein Coupled Receptor (GPCR) pockets.[1]

This guide details the strategic application of this building block in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization, focusing on synthetic integration and metabolic stability profiling.[1]

Part 1: Technical Profile & Structural Significance

The compound functions as a primary amine linker, allowing for the rapid generation of diverse libraries targeting monoamine transporters and voltage-gated ion channels.[1] Unlike linear alkyl linkers, the methyl-branching at the C2 position introduces chirality and steric constraint, often improving metabolic stability against Monoamine Oxidases (MAO).[1]

Physicochemical Properties Table

Property	Value / Description	Relevance in Drug Design
Formula		Fragment-like (MW < 300)
MW (Free Base)	181.23 g/mol	Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Predicted)	~1.8 - 2.1	Optimal lipophilicity for CNS penetration
H-Bond Donors	2 (Amine)	Key interaction point for Asp/Glu residues in GPCRs
H-Bond Acceptors	2 (Ether, Methoxy)	Modulates solubility and receptor binding
pKa (Amine)	~9.5	Protonated at physiological pH (cation- π interactions)

Part 2: Strategic Applications in Drug Discovery Designing α -Adrenergic Antagonists (Urology)

The 2-phenoxypropylamine motif mimics the pharmacophore of silodosin and tamsulosin.[1] The 4-methoxy group serves as a bioisostere for other electron-donating groups, potentially reducing CYP450 inhibition compared to unsubstituted phenoxy rings.[1]

- Mechanism: The protonated amine forms a salt bridge with the conserved Aspartate residue (D3.[1]32) in aminergic GPCRs.[1]
- Strategy: Use reductive amination to attach diverse "tail" groups (e.g., indole, quinazoline) to the primary amine to probe the secondary binding pocket.[1]

Ion Channel Modulation (CNS/Pain)

Structurally analogous to Mexiletine (a

1.5 blocker), this scaffold shifts the amine position, altering the vector of the basic nitrogen.[1]

- Application: Synthesis of state-dependent sodium channel blockers for neuropathic pain.[1]
- Hypothesis: The ether oxygen acts as a hydrogen bond acceptor, anchoring the molecule within the channel pore.[1]

Part 3: Experimental Protocols

Protocol A: High-Throughput Library Synthesis via Reductive Amination

Objective: To generate a library of N-substituted derivatives to explore Structure-Activity Relationships (SAR). Rationale: Reductive amination is preferred over alkylation to avoid over-alkylation (quaternary ammonium formation).[1]

Materials:

- Amine: **2-(4-Methoxy-phenoxy)-propylamine, HCl** (1.0 equiv)[1][2][3]
- Aldehyde/Ketone: Diverse set (1.1 equiv)[1]
- Reductant: Sodium triacetoxyborohydride (
, 1.5 equiv)[1]
- Solvent: 1,2-Dichloroethane (DCE) or DCM[1]
- Base: DIPEA (1.0 equiv, to neutralize the HCl salt)

Step-by-Step Methodology:

- Salt Neutralization: In a 4 mL vial, suspend **2-(4-Methoxy-phenoxy)-propylamine, HCl** (0.2 mmol) in DCE (2 mL). Add DIPEA (0.2 mmol) and stir for 5 minutes until clear.

- Imine Formation: Add the specific aldehyde (0.22 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: If using ketones, add catalytic acetic acid and extend time to 2 hours.
- Reduction: Add

(0.3 mmol) in one portion.
- Reaction: Seal vial and stir at RT for 16 hours.
- Quench: Add saturated

(2 mL). Vigorously stir for 10 minutes.
- Extraction: Separate organic phase (Phase Separator cartridge recommended).
- Purification: Evaporate solvent. Purify via preparative HPLC (Reverse Phase, Acetonitrile/Water + 0.1% Formic Acid).

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: To assess the vulnerability of the methoxy-ether and the propyl chain to oxidative metabolism.[1] Rationale: The methoxy group is a potential site for O-demethylation (CYP2D6), and the alpha-carbon to the amine is prone to N-dealkylation.[1]

Workflow:

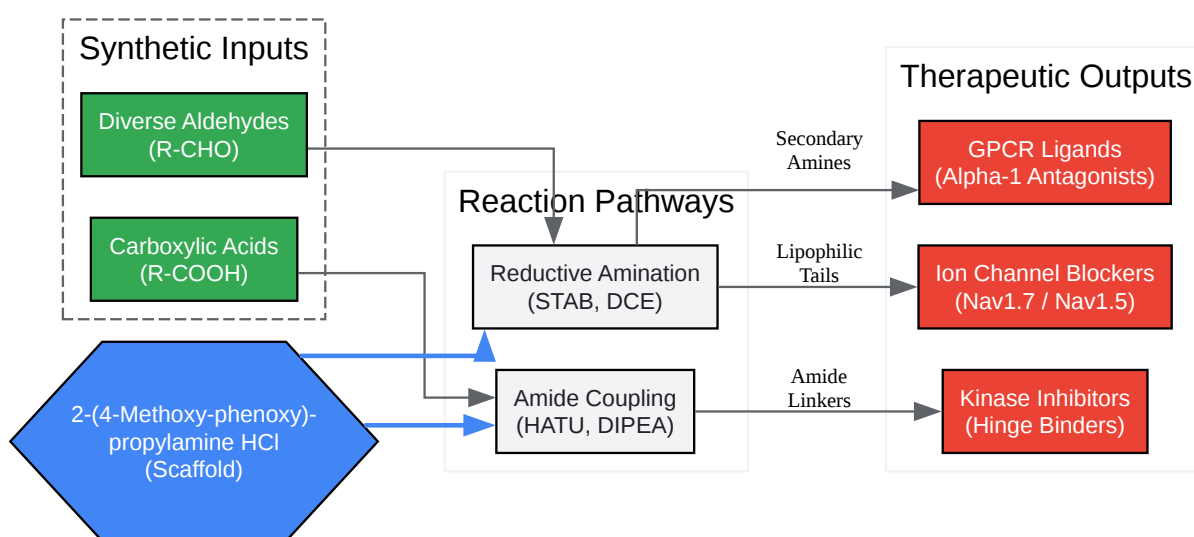
- Incubation: Prepare 1 μ M test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL protein).[1]
- Initiation: Add NADPH-regenerating system. Incubate at 37°C.
- Sampling: Aliquot at 0, 15, 30, and 60 minutes.
- Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
- Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
- Calculation: Plot $\ln(\text{remaining } \%)$ vs. time to determine intrinsic clearance (

).

Part 4: Visualizations

Figure 1: Pharmacophore Divergence & Synthesis Workflow

Caption: This diagram illustrates how the core scaffold (Center) can be chemically diversified into three distinct therapeutic classes (Right) via specific synthetic pathways (Left).^[1]



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[1]

Part 5: References

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